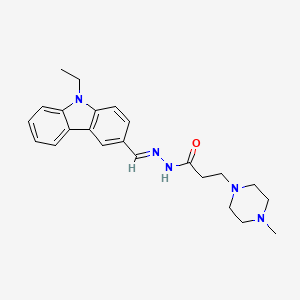

n'-((9-Ethyl-9h-carbazol-3-yl)methylene)-3-(4-methylpiperazin-1-yl)propanehydrazide

Description

N′-((9-Ethyl-9H-carbazol-3-yl)methylene)-3-(4-methylpiperazin-1-yl)propanehydrazide (CAS: 303227-64-7) is a synthetic carbazole-derived hydrazide compound with a complex hybrid structure. Its molecular architecture comprises three key motifs:

- Carbazole core: The 9-ethyl-9H-carbazol-3-yl group provides a planar aromatic system known for intercalative interactions with biological targets, such as DNA or enzymes .

- Propanehydrazide backbone: The hydrazide linker (-NH-NH-) and propane chain enhance solubility and enable structural flexibility, facilitating binding to diverse receptors .

- 4-Methylpiperazine substituent: This heterocyclic amine improves pharmacokinetic properties, including membrane permeability and metabolic stability, due to its basic nitrogen and small steric profile .

The compound has been cataloged in supplier databases (e.g., ECHEMI) but lacks publicly reported synthesis protocols or biological data in peer-reviewed literature .

Properties

Molecular Formula |

C23H29N5O |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C23H29N5O/c1-3-28-21-7-5-4-6-19(21)20-16-18(8-9-22(20)28)17-24-25-23(29)10-11-27-14-12-26(2)13-15-27/h4-9,16-17H,3,10-15H2,1-2H3,(H,25,29)/b24-17+ |

InChI Key |

JVYSYLZOQROXEC-JJIBRWJFSA-N |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CCN3CCN(CC3)C)C4=CC=CC=C41 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NNC(=O)CCN3CCN(CC3)C)C4=CC=CC=C41 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carbazole-hydrazide hybrids. Below is a structural and functional comparison with analogs:

Table 1: Structural Comparison

Key Observations

Carbazole Derivatives: Compounds like 5c () and the target share the 9-ethylcarbazol-3-yl group but differ in core structure (thiazolidinone vs. hydrazide). Thiazolidinone derivatives exhibit cytotoxicity against cancer cells (e.g., PC3, IC₅₀ ~10 µM) , suggesting the carbazole moiety’s role in anticancer activity. However, the target compound’s hydrazide backbone may alter target specificity .

Propanehydrazide Analogs :

- 3h () and the target both use propanehydrazide as a scaffold but differ in substituents (benzylpiperidine vs. methylpiperazine). Benzylpiperidine derivatives show cholinesterase inhibition, highlighting the importance of the piperazine/piperidine group in enzyme interaction .

- N′-(4-Nitrobenzylidene)propanehydrazides () replace methylpiperazine with nitroaryl groups, which may enhance redox activity but reduce solubility .

Piperazine-Containing Compounds: YPC-21440 () shares the 4-methylpiperazin-1-yl group with the target but uses a thiazolidinedione-imidazopyridazine core. Its nanomolar-range kinase inhibition underscores the piperazine group’s role in optimizing binding affinity .

Functional Implications

- Bioactivity Gaps : While analogs exhibit cytotoxicity, kinase inhibition, or enzyme modulation, the target compound’s biological profile remains uncharacterized.

Research Recommendations

- Synthetic Optimization : Adapt methods from (ultrasound-assisted hydrazine coupling) or (reflux conditions) for scalable synthesis.

- Biological Screening : Prioritize assays for cytotoxicity (SRB assay ), kinase inhibition (Pim kinases ), and cholinesterase activity .

- SAR Studies : Systematically modify the carbazole substituents (e.g., ethyl → methyl) or hydrazide linker length to refine activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.